molecular formula C14H9Cl2FN2O6S B13349335 Benzenesulfonylfluoride, 2-chloro-5-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]- CAS No. 25299-97-2

Benzenesulfonylfluoride, 2-chloro-5-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-

Cat. No.: B13349335
CAS No.: 25299-97-2
M. Wt: 423.2 g/mol
InChI Key: VRLVOMPFQYHVSZ-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes chloro, nitro, and sulfonyl fluoride functional groups

Properties

CAS No.

25299-97-2

Molecular Formula

C14H9Cl2FN2O6S

Molecular Weight

423.2 g/mol

IUPAC Name

2-chloro-5-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]benzenesulfonyl fluoride

InChI

InChI=1S/C14H9Cl2FN2O6S/c15-10-3-1-8(5-13(10)26(17,23)24)18-14(20)7-25-12-4-2-9(19(21)22)6-11(12)16/h1-6H,7H2,(H,18,20)

InChI Key

VRLVOMPFQYHVSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)F)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 2-Chloro-4-nitrophenol

  • Typically prepared by nitration of 2-chlorophenol under controlled acidic conditions.
  • Alternative methods include oxidation or substitution reactions starting from chlorinated aromatic precursors.
  • High yields (above 85%) and high purity (>99%) are achievable using optimized reaction conditions such as temperature control and stoichiometric reagent use.

Preparation of 2-(2-Chloro-4-nitrophenoxy)acetyl Intermediate

  • This intermediate is formed by reacting 2-chloro-4-nitrophenol with chloroacetic acid or its derivatives (e.g., chloroacetyl chloride) under basic conditions.
  • The phenol oxygen attacks the electrophilic carbon of chloroacetic acid derivatives, yielding the phenoxyacetyl moiety.
  • Reaction conditions typically involve mild bases such as potassium carbonate or triethylamine in solvents like acetonitrile or dimethylformamide.
  • The reaction is monitored by TLC and purified by recrystallization or chromatography.

Coupling with 2-Chloro-5-aminobenzenesulfonyl Fluoride

  • The amino group on 2-chloro-5-aminobenzenesulfonyl fluoride reacts with the acyl chloride or activated ester form of the phenoxyacetyl intermediate.
  • Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) may be employed to facilitate amide bond formation.
  • The reaction is conducted in aprotic solvents (e.g., dichloromethane, DMF) at low temperature to avoid decomposition of the sulfonyl fluoride group.
  • The product is isolated by precipitation or column chromatography and characterized by spectroscopic methods.

Alternative Synthesis Approach via Sulfonyl Fluoride Formation

  • An alternative route involves first synthesizing the substituted benzenesulfonyl fluoride by sulfonation of the corresponding aromatic amine followed by fluorination.
  • Sulfuryl fluoride or N-fluorobenzenesulfonimide (NFSI) can be used as fluorinating agents to convert sulfonyl chlorides or sulfonic acids to sulfonyl fluorides.
  • Catalytic potassium fluoride (KF) has been shown to facilitate the conversion of phenols to benzene sulfonate esters via in situ generation of benzenesulfonyl fluoride, which can be adapted for this compound’s synthesis.
  • This method offers mild conditions, high yields (above 90%), and good substrate tolerance.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Nitration of 2-chlorophenol HNO3/H2SO4 Acidic medium 0-5°C 1-2 h 85-90 Controlled addition to minimize over-nitration
Phenoxyacetyl formation 2-chloro-4-nitrophenol + chloroacetyl chloride + base DMF or MeCN 0-25°C 2-4 h 80-88 Base neutralizes HCl byproduct
Amide coupling 2-chloro-5-aminobenzenesulfonyl fluoride + activated ester + coupling agent DCM or DMF 0-25°C 4-6 h 75-85 Avoids sulfonyl fluoride hydrolysis
Sulfonyl fluoride formation (alternative) Sulfonyl chloride + NFSI + catalytic KF DMF Room temp 1-3 h 90-95 Mild, high-yielding

Research Discoveries and Applications

  • The sulfonyl fluoride moiety in this compound is reactive towards nucleophilic residues in enzymes, making it a potent covalent inhibitor in biochemical studies.
  • The combination of chloro and nitro substituents enhances the compound’s stability and selectivity in biological systems.
  • Continuous flow synthesis and automated reactors have been explored to improve scalability and reproducibility.
  • The compound’s synthetic route can be adapted for analog development by modifying the aromatic substitutions or acyl groups.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonyl fluoride group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

Major Products Formed

    Substitution Reactions: Products typically include derivatives where the chloro or nitro groups are replaced by other functional groups.

    Reduction Reactions: The primary product is the corresponding amine derivative.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Scientific Research Applications

2-Chloro-5-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and inhibition.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction can disrupt biochemical pathways and is the basis for its use as an enzyme inhibitor in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenol: Shares the chloro and nitro functional groups but lacks the sulfonyl fluoride group.

    2-Chloro-5-nitropyridine: Contains similar chloro and nitro groups but has a pyridine ring instead of a benzene ring.

    2,4-Dichloro-5-nitrophenol: Similar structure with additional chloro substitution.

Uniqueness

The uniqueness of 2-Chloro-5-(2-(2-chloro-4-nitrophenoxy)acetamido)benzene-1-sulfonyl fluoride lies in its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the sulfonyl fluoride group, in particular, distinguishes it from other similar compounds and enhances its utility as an enzyme inhibitor and in other specialized applications.

Biological Activity

Benzenesulfonylfluoride, specifically the compound 2-chloro-5-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-, is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Benzenesulfonyl group
  • Substituents :
    • A chloro group at the 2-position
    • An acetylamino group linked to a nitrophenoxy moiety at the 5-position

This unique arrangement contributes to its biological activity by influencing solubility, reactivity, and interaction with biological targets.

Benzenesulfonylfluoride derivatives are known to exhibit various biological activities primarily through their ability to inhibit specific enzymes. The mechanisms include:

  • Enzyme Inhibition : The compound acts as an inhibitor of serine proteases, which play critical roles in various physiological processes including inflammation and blood coagulation. This inhibition can lead to anti-inflammatory effects and modulation of immune responses .
  • Covalent Binding : The sulfonyl fluoride moiety can form covalent bonds with nucleophilic residues in target proteins, leading to irreversible inhibition. This property is particularly useful in designing drugs targeting proteases involved in cancer progression and other diseases .
  • Cellular Effects : Studies have indicated that compounds with similar structures can influence cellular pathways by modulating protein interactions and signaling cascades, particularly those involving NF-kappa-B pathways, which are crucial for immune response and inflammation .

Antimicrobial and Antiparasitic Activity

Research has shown that benzenesulfonylfluoride derivatives possess antimicrobial properties. For example, related compounds have demonstrated efficacy against various bacterial strains and parasites. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for pathogen survival.

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study demonstrated that benzenesulfonylfluoride derivatives inhibited the growth of several cancer cell lines by inducing apoptosis through the activation of caspase pathways. This suggests potential applications in cancer therapy .
  • Anti-inflammatory Effects : In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating their potential use in treating inflammatory diseases .

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
Enzyme InhibitionSerine protease inhibition
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryCytokine production reduction
Cancer Cell Proliferation InhibitionApoptosis induction via caspases

Q & A

Q. What synthetic methodologies are recommended for preparing benzenesulfonylfluoride derivatives, and how can reaction conditions be optimized?

The synthesis of benzenesulfonylfluoride derivatives typically involves nucleophilic substitution or fluorination reactions. For example, benzenesulfonyl chloride can react with potassium fluoride (KF) in the presence of a crown ether (e.g., 18-crown-6) in acetonitrile, yielding benzenesulfonyl fluoride with >90% efficiency under mild conditions . Optimization strategies include:

  • Temperature control : Exothermic reactions require gradual reagent addition to avoid side products.
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance fluoride ion reactivity.
  • Catalysts : Crown ethers improve KF solubility and reaction kinetics.

Q. Key Table: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
SolventAcetonitrileHigh polarity enhances reactivity
Catalyst18-crown-6 etherIncreases KF solubility
TemperatureRoom temperature (gradual addition)Prevents decomposition

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Characterization requires a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., chloro, nitro groups) .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (C₁₆H₁₄ClFN₂O₆S) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonyl fluoride S=O stretch at ~1350–1200 cm⁻¹) .

Q. What are the primary biochemical applications of this compound in academic research?

This compound is studied for its inhibitory effects on serine proteases, analogous to Pefabloc SC (4-(2-aminoethyl)benzenesulfonyl fluoride), which inhibits acetylhydrolase at 0.1 mM concentrations . Applications include:

  • Enzyme inhibition assays : Testing dose-dependent activity in vitro.
  • Mechanistic studies : Probing active-site interactions via kinetic analysis (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in inhibitory efficacy data across different serine proteases?

Contradictory results may arise from enzyme-specific binding affinities or experimental conditions. Methodological solutions include:

  • Control experiments : Use known inhibitors (e.g., AEBSF) to validate assay conditions .
  • Structural analysis : X-ray crystallography or molecular docking to compare binding modes .
  • Kinetic profiling : Measure KiK_i values under standardized pH and temperature conditions.

Q. What strategies are used to identify the active sites responsible for enzyme interactions?

  • Site-directed mutagenesis : Replace putative binding residues (e.g., catalytic serine) and assess inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry.
  • Fluorescent labeling : Attach probes to track conformational changes upon inhibitor binding .

Q. How can reaction pathways involving the sulfonyl fluoride group be modulated under varying pH conditions?

The sulfonyl fluoride group undergoes hydrolysis to sulfonic acid in aqueous media. Reaction pathways depend on pH:

  • Acidic conditions (pH < 3) : Slow hydrolysis, favoring nucleophilic substitution with amines or thiols .
  • Neutral/basic conditions (pH 7–9) : Rapid hydrolysis dominates, requiring anhydrous solvents for synthetic applications .

Q. Key Reaction Pathways

pH RangeDominant PathwayMajor Product
<3Nucleophilic substitutionSulfonamide derivatives
7–9HydrolysisBenzenesulfonic acid

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Byproduct formation : Hydrolysis side reactions necessitate strict moisture control .
  • Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) improves purity.
  • Yield optimization : Catalyst recycling (e.g., crown ether recovery) reduces costs .

Q. How does the nitro group influence the compound's electronic properties and reactivity?

The nitro group is a strong electron-withdrawing moiety, which:

  • Activates the sulfonyl fluoride : Enhances electrophilicity for nucleophilic attacks.
  • Stabilizes intermediates : Resonance effects reduce energy barriers in substitution reactions .

Q. What computational tools are used to predict the compound's bioavailability and toxicity?

  • ADMET prediction software (e.g., SwissADME) : Estimates logP, solubility, and blood-brain barrier penetration.
  • Molecular dynamics simulations : Model interactions with plasma proteins or metabolic enzymes .

Q. How can researchers address conflicting data in enzyme inhibition studies?

  • Standardize assays : Use identical buffer systems and enzyme sources.
  • Meta-analysis : Compare datasets across published studies to identify trends or outliers .

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